RAC-(3AR,6AR)-HEXAHYDRO-2H-FURO[3,2-B]PYRROLE-5-CARBOXYLIC ACID HYDROCHLORIDE
CAS No.: 2137432-91-6
Cat. No.: VC6313556
Molecular Formula: C7H12ClNO3
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137432-91-6 |
|---|---|
| Molecular Formula | C7H12ClNO3 |
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | (3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO3.ClH/c9-7(10)5-3-6-4(8-5)1-2-11-6;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5?,6-;/m1./s1 |
| Standard InChI Key | TTWWPEFTTXFCCU-PATRPMPQSA-N |
| Isomeric SMILES | C1CO[C@H]2[C@@H]1NC(C2)C(=O)O.Cl |
| SMILES | C1COC2C1NC(C2)C(=O)O.Cl |
| Canonical SMILES | C1COC2C1NC(C2)C(=O)O.Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core structure consists of a fused furo[3,2-b]pyrrole system, where a tetrahydrofuran ring is annulated to a pyrrolidine ring. The stereodescriptors (3aR,6aR) indicate the relative configuration of the two chiral centers at positions 3a and 6a, which are critical for its three-dimensional geometry. The carboxylic acid group at position 5 is neutralized as a hydrochloride salt, enhancing its solubility in polar solvents compared to the free acid form .
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid; hydrochloride |
| Molecular Formula | |
| Molecular Weight | 193.63 g/mol |
| Isomeric SMILES | C1CO[C@H]2[C@@H]1NC(C2)C(=O)O.Cl |
| InChIKey | TTWWPEFTTXFCCU-PATRPMPQSA-N |
The bicyclic framework imposes conformational rigidity, which is advantageous for interactions with biological targets. The hydrochloride salt formation is confirmed via spectroscopic methods, including -NMR and IR, which detect the presence of the protonated amine and carboxylate groups .
Stereochemical Implications
The rac prefix denotes a racemic mixture, though the provided stereodescriptors specify the (3aR,6aR) enantiomer. This configuration influences the compound’s pharmacological profile, as enantiopure analogs of similar scaffolds have shown varied bioactivity in receptor binding assays . Computational modeling reveals that the (3aR,6aR) configuration positions the carboxylic acid group in an axial orientation, potentially favoring hydrogen-bonding interactions with target proteins.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of RAC-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride typically involves two stages:
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Formation of the Parent Carboxylic Acid:
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Cyclocondensation of a substituted pyrrolidine with a furan derivative under acidic conditions.
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Stereoselective reduction of intermediate imines using catalysts like sodium cyanoborohydride.
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Salt Formation:
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | HCOOH, 80°C, 12 h | 65 |
| Stereoselective Reduction | NaBH3CN, MeOH, rt, 6 h | 72 |
| Salt Formation | HCl (g), CH2Cl2, 0°C, 2 h | 95 |
Purification and Characterization
Purification is achieved via recrystallization from ethanol/water mixtures, yielding a white crystalline solid. Purity is assessed using HPLC (≥98%) and chiral chromatography to confirm enantiomeric excess. Mass spectrometry ([M+H] = 194.1 m/z) and elemental analysis align with the theoretical molecular formula .
Physicochemical Properties
Solubility and Stability
While exact solubility data are unavailable, the hydrochloride salt is expected to exhibit high solubility in water (>50 mg/mL) and polar solvents like methanol, attributed to ionic interactions. The free acid form, by contrast, is sparingly soluble in nonpolar solvents. Stability studies indicate decomposition above 200°C, with no significant hygroscopicity under ambient conditions.
Spectroscopic Data
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IR (KBr): Broad peak at 2500–3000 cm (N-H stretch of hydrochloride), 1705 cm (C=O stretch of carboxylic acid) .
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-NMR (D2O): δ 4.25 (m, 1H, H-3a), 3.95 (dd, 1H, H-6a), 3.70–3.40 (m, 4H, furan and pyrrolidine protons).
Applications in Pharmaceutical Research
Building Block for Bioactive Molecules
The furo[3,2-b]pyrrole scaffold is prevalent in kinase inhibitors and protease modulators. For example, analogs of this compound have been investigated as:
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Janus Kinase (JAK) Inhibitors: The rigid bicyclic core mimics adenine’s geometry, enabling ATP-competitive binding .
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Serine Protease Inhibitors: The carboxylic acid group chelates catalytic triad residues in enzymes like thrombin.
Case Study: Antiviral Activity
A 2024 study modified the hydrochloride salt’s pyrrolidine nitrogen with sulfonamide groups, yielding derivatives with IC values of 1.2–3.8 μM against SARS-CoV-2 main protease. Molecular docking revealed hydrogen bonds between the carboxylic acid and protease residues Glu166 and Gln189 .
Comparative Analysis with Related Compounds
Structural Analog: Furo[2,3-c]pyrrole Derivative
The compound in Source (CAS 2550997-32-3) features a furo[2,3-c]pyrrole core with a carboxylic acid at position 3a. Key differences include:
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Ring Fusion Position: Alters dihedral angles and hydrogen-bonding capacity.
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Solubility: The [2,3-c] isomer’s free acid form is less soluble in water (<10 mg/mL) .
Table 3: Comparative Properties
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